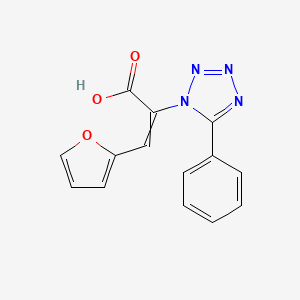
3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid involves complex reactions that yield structurally diverse products. For instance, the synthesis of related furan compounds has been achieved through reactions such as the IMDAF reaction, which does not proceed for certain stereochemical configurations (Borisova et al., 2016). Another method involves the reaction of substituted benzophenones and fluorenone with 4-aryl-2-hydroxy-4-oxobut-2-enoic acids to yield 2-(2-ylidenehydrazino) derivatives, which serve as precursors for further synthesis (Komarova et al., 2011).
Molecular Structure Analysis
The molecular structure of 3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid derivatives has been elucidated using techniques such as X-ray crystallography, which confirm the arrangement of the furan and phenyltetrazole groups in relation to the propenoic acid backbone. Studies have detailed the stereochemical peculiarities and dihedral angles formed between different groups within the molecule (Kapoor et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid involves its participation in various reactions, including cyclization and halolactonization, leading to the formation of diverse furan derivatives. These reactions are influenced by the compound's unique electronic and structural properties, which facilitate interactions with different reagents under specific conditions (Gabriele et al., 2012).
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- The compound's stereochemical peculiarities were explored through X-ray structural analysis, revealing challenges in its transformation into 3b,6-epoxypyrazolo[5,1-a]isoindoles via a thermal intramolecular Diels–Alder reaction (Borisova et al., 2016).
- Research into geminally activated nitro dienes led to the synthesis of a series of compounds involving 3-(furan-2-yl)prop-2-enals, contributing to the understanding of their structure and potential applications (Baichurin et al., 2019).
Catalytic Synthesis and Antioxidant Potential
- A study focused on synthesizing derivatives of the compound using catalytic methods, leading to potential antioxidant agents. The research incorporated ADMET, QSAR, and molecular modeling studies to evaluate the antioxidant capacity of the synthesized compounds (Prabakaran et al., 2021).
Biological Activities
- Compounds related to 3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid were synthesized and examined for their antiviral and immunomodulating activities, providing insights into their potential therapeutic applications (Modzelewska-Banachiewicz et al., 2009).
- Another study investigated the synthesis of certain derivatives, highlighting their analgesic and antibacterial properties, thereby expanding the compound's applicability in medical fields (Oleshchuk et al., 2019).
Photophysical Properties
- The effect of solvent polarity on the photophysical properties of related chalcone derivatives was explored, detailing the solvatochromic effects and providing insights into the intramolecular charge transfer interactions (Kumari et al., 2017).
Propiedades
IUPAC Name |
3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQAGBCKIDNFLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CO3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-tert-butylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)